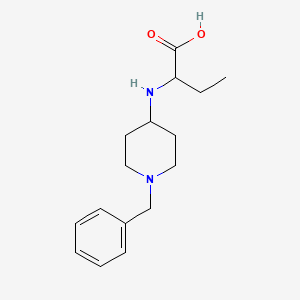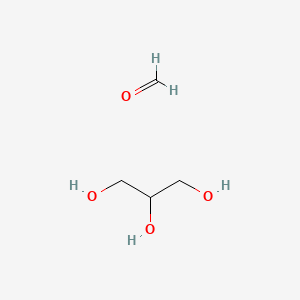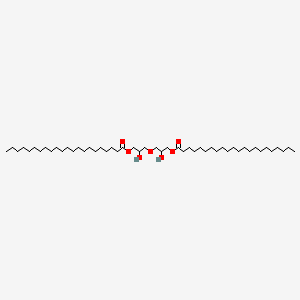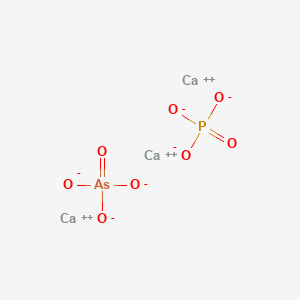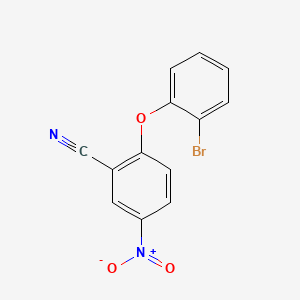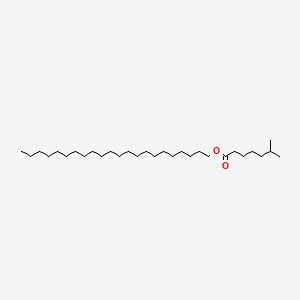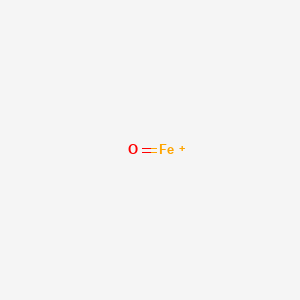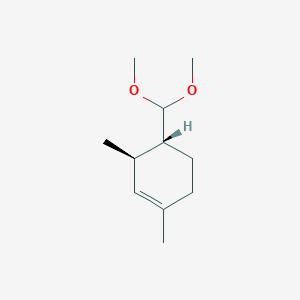
Cyclohexene, 4-(dimethoxymethyl)-1,3-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexene, 4-(dimethoxymethyl)-1,3-dimethyl- is an organic compound with the molecular formula C10H18O2. It is a derivative of cyclohexene, characterized by the presence of dimethoxymethyl and dimethyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexene, 4-(dimethoxymethyl)-1,3-dimethyl- can be synthesized through several methods. One common approach involves the alkylation of cyclohexene derivatives with dimethoxymethyl reagents under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of cyclohexene, 4-(dimethoxymethyl)-1,3-dimethyl- often involves the use of large-scale reactors and continuous flow systems. The process may include steps such as distillation and purification to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexene, 4-(dimethoxymethyl)-1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethoxymethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkyl halides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Cyclohexene, 4-(dimethoxymethyl)-1,3-dimethyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It serves as a precursor in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which cyclohexene, 4-(dimethoxymethyl)-1,3-dimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dimethoxymethyl group can undergo hydrolysis, releasing formaldehyde and methanol, which can further react with other molecules. The pathways involved in these reactions are complex and depend on the specific conditions and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexene: A simpler analog without the dimethoxymethyl and dimethyl groups.
4,4-Dimethylcyclohexene: Similar structure but lacks the dimethoxymethyl group.
Cyclohexene, 4-(dimethoxymethyl)-1-methyl-: A closely related compound with one less methyl group.
Uniqueness
Cyclohexene, 4-(dimethoxymethyl)-1,3-dimethyl- is unique due to the presence of both dimethoxymethyl and dimethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
72845-78-4 |
|---|---|
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
(3R,4R)-4-(dimethoxymethyl)-1,3-dimethylcyclohexene |
InChI |
InChI=1S/C11H20O2/c1-8-5-6-10(9(2)7-8)11(12-3)13-4/h7,9-11H,5-6H2,1-4H3/t9-,10-/m1/s1 |
Clé InChI |
OIZNJBIUUHUFAI-NXEZZACHSA-N |
SMILES isomérique |
C[C@@H]1C=C(CC[C@H]1C(OC)OC)C |
SMILES canonique |
CC1C=C(CCC1C(OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;2-acetyloxybenzoic acid](/img/structure/B15177130.png)


